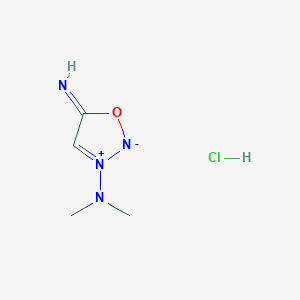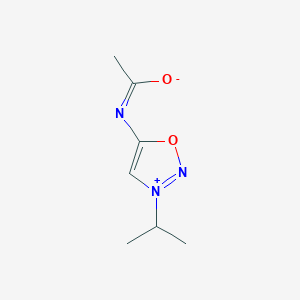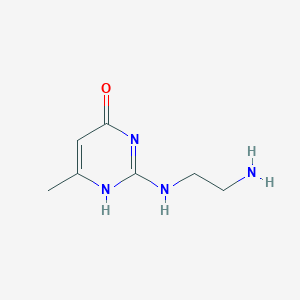
Dimethylamino sydnonimine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamino sydnonimine hydrochloride is a mesoionic compound known for its unique chemical structure and significant biological activities. Mesoionic compounds are characterized by their inability to be represented by a single covalent structure, instead existing as a hybrid of multiple ionic forms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamino sydnonimine hydrochloride can be synthesized through the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . Another method involves the nucleophilic aromatic substitution of aliphatic and aromatic amines with triflated sydnones . These methods provide efficient and eco-friendly routes for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and dry hydrogen chloride gas in the synthesis process enhances the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions
Dimethylamino sydnonimine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include triflated sydnones for nucleophilic aromatic substitution and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with triflated sydnones can yield functionalized sydnonimine probes .
Scientific Research Applications
Dimethylamino sydnonimine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a dipole in click-and-release reactions for the synthesis of functionalized probes.
Biology: Investigated for its cytoprotective properties against reactive oxygen and nitrogen species.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of eco-friendly synthetic routes and industrial production methods.
Mechanism of Action
The mechanism of action of dimethylamino sydnonimine hydrochloride involves its interaction with molecular targets and pathways. It is known to exert cytoprotective effects by inhibiting the activation of caspase-3-like proteases and increasing NADH-dehydrogenase activity . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Dimethylamino sydnonimine hydrochloride can be compared with other mesoionic compounds, such as methylaminoquinolines and dimethylaminoquinolines . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For instance, while this compound is known for its cytoprotective and antimicrobial properties, methylaminoquinolines are primarily studied for their antimalarial activity .
Similar Compounds
Methylaminoquinolines: Known for their antimalarial activity.
Dimethylaminoquinolines: Studied for their interactions with amino groups and heteroatoms in the ring.
Neoechinulin A: Exhibits cytoprotective properties similar to this compound.
Properties
IUPAC Name |
5-imino-N,N-dimethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-7(2)8-3-4(5)9-6-8;/h3,5H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSFPTZKBLNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[N+]1=CC(=N)O[N-]1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[5-(4-aminophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B7829332.png)
![N-[3-(chloromethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7829340.png)

![7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7829378.png)

![5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B7829390.png)




![sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate](/img/structure/B7829423.png)
![3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate](/img/structure/B7829430.png)


